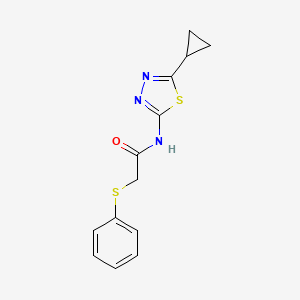![molecular formula C21H19FN2 B5232805 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B5232805.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a fluorinated carbazole derivative that has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline is not fully understood. However, it has been proposed that it acts as a charge transport material in OLEDs and organic solar cells. It has also been suggested that it can act as a fluorescence resonance energy transfer (FRET) donor in biological imaging.
Biochemical and Physiological Effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has low cytotoxicity, making it a promising candidate for biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline is its excellent photoluminescence properties, which make it a promising candidate for OLEDs and biological imaging. It is also non-toxic and has low cytotoxicity, making it suitable for biological applications. However, one of the limitations of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for the research on N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline. One of the areas of research is the development of more efficient synthesis methods that can reduce the cost of production. Another area of research is the exploration of its potential applications in other fields, such as optoelectronic devices, sensors, and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
In conclusion, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline is a promising compound that has potential applications in various fields. Its excellent photoluminescence properties and low cytotoxicity make it a suitable candidate for biological applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesis Methods
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline can be synthesized using different methods. One of the commonly used methods is the Suzuki-Miyaura coupling reaction. In this method, a boronic acid derivative and a halogenated aromatic compound are reacted in the presence of a palladium catalyst and a base. The reaction yields N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline as the final product.
Scientific Research Applications
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline has been extensively studied for its potential applications in various fields. It has been found to have excellent photoluminescence properties, making it a promising candidate for organic light-emitting diodes (OLEDs). It has also been used as a fluorophore in biological imaging due to its high quantum yield and good photostability. Additionally, it has been studied for its potential applications in organic solar cells, optoelectronic devices, and sensors.
properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-13,23H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWKCAQYVLONAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)F)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5232732.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232740.png)
![[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5232744.png)
![ethyl [5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5232753.png)
![1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]](/img/structure/B5232755.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5232760.png)
![ethyl 1,7-dimethyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5232764.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5232772.png)
![17-(4-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232779.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5232784.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)
![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)
